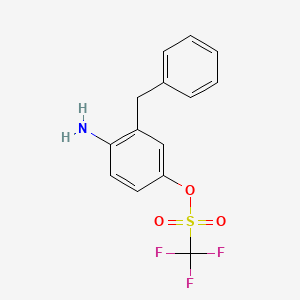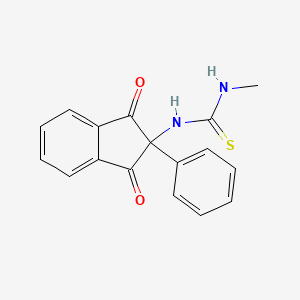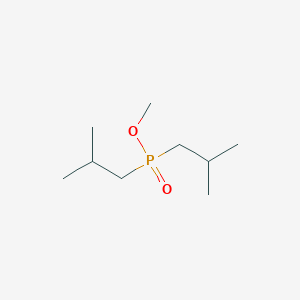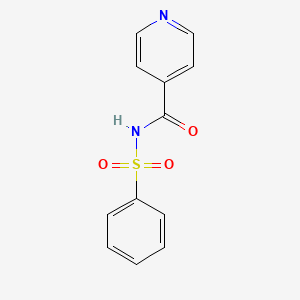![molecular formula C13H14N4O3 B14318890 Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate CAS No. 113675-93-7](/img/structure/B14318890.png)
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 2-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to enzyme inhibition or activation.
類似化合物との比較
Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate can be compared with other hydrazone derivatives, such as:
Phenylhydrazones: These compounds have a phenyl group instead of a methylphenyl group, leading to different chemical properties and reactivity.
Carbamoyl Hydrazones: These compounds contain a carbamoyl group, which can influence their biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
113675-93-7 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC名 |
ethyl N-[2-cyano-2-[(2-methylphenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)15-12(18)11(8-14)17-16-10-7-5-4-6-9(10)2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |
InChIキー |
SVUZKFKMOYMUKI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=CC=C1C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


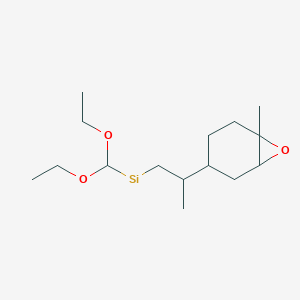

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)

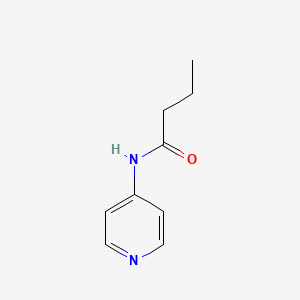
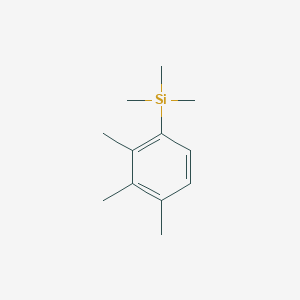
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
